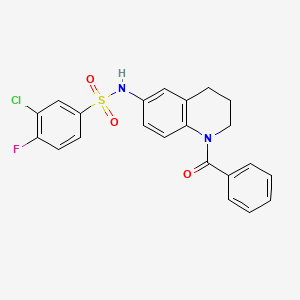![molecular formula C20H13FN2O2 B6582596 (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide CAS No. 314048-24-3](/img/structure/B6582596.png)
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, also known as FPC, is a novel chemical compound that has recently emerged as a potential therapeutic agent for a variety of diseases. FPC has a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. FPC has also been demonstrated to have potential applications in the treatment of metabolic diseases such as type 2 diabetes and obesity.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide is still not fully understood. However, it is believed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, this compound has been shown to modulate the activity of several other enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been demonstrated to possess a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. Additionally, in vivo studies have demonstrated that this compound can reduce inflammation, improve glucose metabolism, and reduce body weight. This compound has also been shown to possess anti-cancer effects, as well as anti-microbial effects.
Advantages and Limitations for Lab Experiments
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage of this compound is that it is relatively inexpensive and easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound is not soluble in water and must be dissolved in an organic solvent, such as dimethyl sulfoxide, for use in experiments. Additionally, this compound is not soluble in physiological fluids, such as blood, and must be administered intravenously or intraperitoneally.
Future Directions
There are a number of potential future directions for (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide research. One area of research is the development of novel formulations of this compound for the treatment of various diseases. Additionally, further research into the mechanism of action of this compound is needed to better understand its pharmacological effects. Additionally, further studies into the potential applications of this compound in the treatment of metabolic diseases, such as type 2 diabetes and obesity, are needed. Finally, further research into the safety and efficacy of this compound in clinical trials is needed to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide involves a series of steps. The first step is the formation of the starting material, 3-fluoro-2-hydroxy-benzo[f]chromene-2-carboxylic acid. This is achieved through the reaction of 2-fluorophenylhydrazine with 2-hydroxybenzoic acid in the presence of a base, such as potassium carbonate. The resulting intermediate is then reacted with an amine, such as piperazine, to form the desired product. The final step is the oxidation of the intermediate to form the desired this compound.
Scientific Research Applications
(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide has been studied extensively in scientific research, and has been demonstrated to possess a wide range of pharmacological activities. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been demonstrated to have potential applications in the treatment of metabolic diseases such as type 2 diabetes and obesity. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.
properties
IUPAC Name |
3-(2-fluorophenyl)iminobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-16-7-3-4-8-17(16)23-20-15(19(22)24)11-14-13-6-2-1-5-12(13)9-10-18(14)25-20/h1-11H,(H2,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDFMPJBNDHTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=NC4=CC=CC=C4F)O3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6582523.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B6582529.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)
![2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6582540.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6582546.png)

![N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6582557.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6582558.png)
![3-ethyl-8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6582564.png)
![N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6582566.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6582571.png)
![5-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6582609.png)
![3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B6582613.png)
![1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B6582617.png)